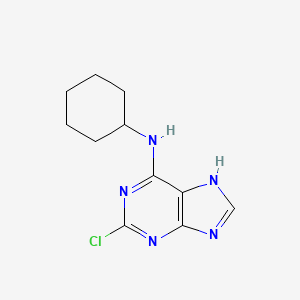

2-chloro-N-cyclohexyl-9H-purin-6-amine

Descripción general

Descripción

2-chloro-N-cyclohexyl-9H-purin-6-amine is a unique chemical compound with the empirical formula C11H14ClN5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 2-chloro-N-cyclohexyl-9H-purin-6-amine involves several steps. In one method, the compound was synthesized by combining it with another compound in the presence of sodium acetate in chloroform at 150°C for 0.5 hours under microwave irradiation . Another method involved the use of toluene-4-sulfonic acid in 1,4-dioxane at 130°C for 3 hours under microwave irradiation .Molecular Structure Analysis

The molecular weight of 2-chloro-N-cyclohexyl-9H-purin-6-amine is 251.72 . The InChI code and SMILES string provide a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-cyclohexyl-9H-purin-6-amine are not well-documented. It is known to be soluble in water and DMSO to a slight degree, and very slightly soluble in DMSO with heating and ultrasonic treatment .Aplicaciones Científicas De Investigación

Synthetic Studies and Biological Activity

Synthetic Pathways and Tautomerism

Research efforts have been directed towards the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to 2-chloro-N-cyclohexyl-9H-purin-6-amine, highlighting the compound's utility in creating derivatives with potential biological activities. These studies involve the displacement of chlorine and explore variations in amino/imino tautomer ratios, which are crucial for understanding the chemical behavior and reactivity of such compounds (Roggen & Gundersen, 2008).

Biological Screening

Further extensions of this work led to the biological screening of 2-substituted agelasine analogs, derived from the parent chloro-N-methoxy-9-methyl-9H-purin-6-amine compound. These analogs demonstrated antimycobacterial and antiprotozoal activity, suggesting the potential for developing new therapeutic agents from this chemical framework (Roggen et al., 2011).

Drug Discovery and Development

Hybrid Molecule Synthesis

Research has also focused on combining the purine base with other active cores, such as quinoline, to create hybrid molecules. These novel compounds have been evaluated for their cytotoxic activities against cancer cell lines, indicating the versatility of the purine base in drug discovery (Kapadiya & Khunt, 2018).

Process Development

Studies have developed processes for large-scale preparation of benzylated chloropurine derivatives, demonstrating the industrial applicability of compounds related to 2-chloro-N-cyclohexyl-9H-purin-6-amine. This work underscores the compound's potential in pharmaceutical manufacturing and highlights methods to optimize yield and purity (Shi et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-N-cyclohexyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFVUDBBUBKCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-cyclohexyl-9H-purin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)